molecular formula C29H50O B12743316 Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- CAS No. 33860-48-9

Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)-

Cat. No.: B12743316
CAS No.: 33860-48-9
M. Wt: 414.7 g/mol
InChI Key: PZDUAWZXRQLIQU-XNYUJKQWSA-N
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Preparation Methods

The synthesis of Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- typically involves the chemical modification of ergosterol. The synthetic route includes several steps such as hydrogenation, oxidation, and methylation under specific reaction conditions. Industrial production methods often utilize microbial fermentation processes to produce ergosterol, which is then chemically modified to obtain the desired compound .

Chemical Reactions Analysis

Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different sterol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or acids.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.

    Biology: The compound is studied for its role in cell membrane structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in antifungal treatments.

    Industry: It is used in the production of vitamin D2 and other sterol-based products.

Mechanism of Action

The mechanism of action of Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt cellular processes in fungi and protozoa, leading to their inhibition or death. The molecular targets include enzymes involved in sterol biosynthesis pathways .

Comparison with Similar Compounds

Ergost-8-en-3-ol, 14-methyl-, (3beta,5alpha)- is unique due to its specific structure and biological activity. Similar compounds include:

Properties

CAS No.

33860-48-9

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13,14-trimethyl-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-19(2)20(3)8-9-21(4)24-13-16-29(7)26-11-10-22-18-23(30)12-15-27(22,5)25(26)14-17-28(24,29)6/h19-24,30H,8-18H2,1-7H3/t20-,21+,22-,23-,24+,27-,28+,29-/m0/s1

InChI Key

PZDUAWZXRQLIQU-XNYUJKQWSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4)O)C)C)C

Origin of Product

United States

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